molecular formula C25H25N3O5 B11483611 1-[4-(3,4-dimethoxyphenyl)-2,5-dioxo-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

1-[4-(3,4-dimethoxyphenyl)-2,5-dioxo-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B11483611
M. Wt: 447.5 g/mol
InChI Key: IRJYEJSGFAOIQU-UHFFFAOYSA-N
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Description

1-[4-(3,4-dimethoxyphenyl)-2,5-dioxo-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines multiple functional groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3,4-dimethoxyphenyl)-2,5-dioxo-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-[4-(3,4-dimethoxyphenyl)-2,5-dioxo-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of modified compounds .

Mechanism of Action

The mechanism of action of 1-[4-(3,4-dimethoxyphenyl)-2,5-dioxo-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(3,4-dimethoxyphenyl)-2,5-dioxo-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to its combination of functional groups and the specific arrangement of its molecular structure.

Properties

Molecular Formula

C25H25N3O5

Molecular Weight

447.5 g/mol

IUPAC Name

1-[4-(3,4-dimethoxyphenyl)-2,5-dioxo-4,6,7,8-tetrahydro-3H-quinolin-1-yl]-4,6-dimethyl-2-oxopyridine-3-carbonitrile

InChI

InChI=1S/C25H25N3O5/c1-14-10-15(2)27(25(31)18(14)13-26)28-19-6-5-7-20(29)24(19)17(12-23(28)30)16-8-9-21(32-3)22(11-16)33-4/h8-11,17H,5-7,12H2,1-4H3

InChI Key

IRJYEJSGFAOIQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1N2C3=C(C(CC2=O)C4=CC(=C(C=C4)OC)OC)C(=O)CCC3)C#N)C

Origin of Product

United States

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